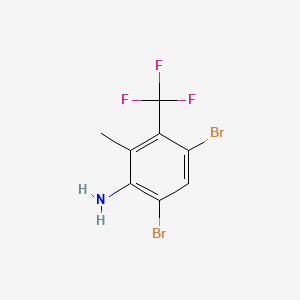
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes two pyrrole rings and multiple thioether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)benzaldehyde with a thioether-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. The use of catalysts and optimized solvents can further enhance the reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioethers, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of 1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s thioether linkages and pyrrole rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Methyl (4-(2-(((3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonylcarbamate: Shares the pyrrole ring and thioether linkages but differs in overall structure and reactivity.
Uniqueness
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione is unique due to its combination of two pyrrole rings and multiple thioether linkages, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H18N2O3S2 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
1-[2-[2-[2-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfanylethylsulfanyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H18N2O3S2/c25-20-10-5-13-23(20)16-6-1-3-8-18(16)28-14-15-29-19-9-4-2-7-17(19)24-21(26)11-12-22(24)27/h1-12H,13-15H2 |
Clé InChI |
ZRNBJLVIZIQBAV-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=O)N1C2=CC=CC=C2SCCSC3=CC=CC=C3N4C(=O)C=CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




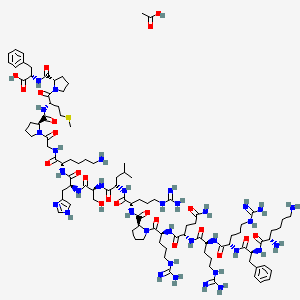
![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)

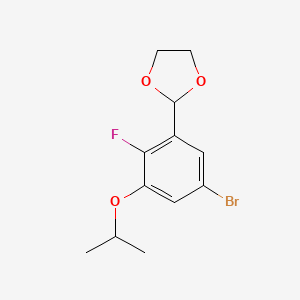
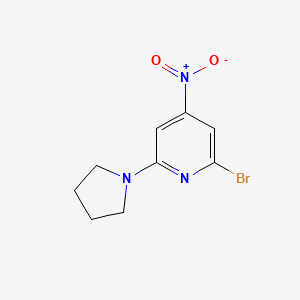
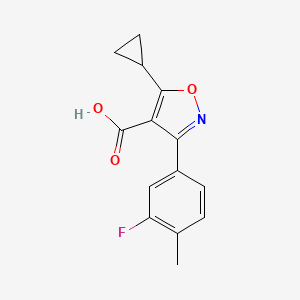

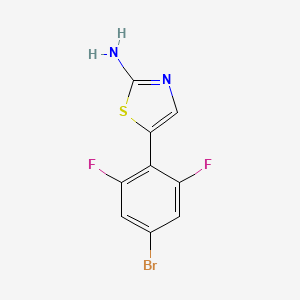
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
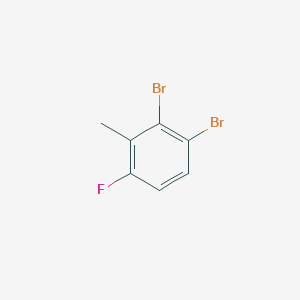
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)
